molecular formula C22H44O3 B14333519 17-Hydroxydocosanoic acid CAS No. 97530-52-4

17-Hydroxydocosanoic acid

Cat. No.: B14333519
CAS No.: 97530-52-4
M. Wt: 356.6 g/mol
InChI Key: VJTDLVQCOOQUMQ-UHFFFAOYSA-N
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Description

17-Hydroxydocosanoic acid is a very long-chain fatty acid with the molecular formula C22H44O3. It is a hydroxy fatty acid, specifically a hydroxylated derivative of docosanoic acid. This compound is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxydocosanoic acid typically involves the hydroxylation of docosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 17th carbon position .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Certain species of fungi, such as Aspergillus fumigatus and Penicillium chrysogenum, have been shown to produce hydroxy fatty acids, including this compound, through their metabolic processes .

Chemical Reactions Analysis

Types of Reactions

17-Hydroxydocosanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

17-Hydroxydocosanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 17-Hydroxydocosanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to exert anti-inflammatory effects by modulating the activity of nuclear factor kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it can activate the lipoxin A4 receptor (ALX) to inhibit inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 22-Hydroxydocosanoic acid
  • 24-Hydroxytetracosanoic acid
  • Adipic acid

Uniqueness

17-Hydroxydocosanoic acid is unique due to its specific hydroxylation at the 17th carbon position, which imparts distinct chemical and biological properties. Compared to other hydroxy fatty acids, it has shown higher potency in anti-inflammatory applications, making it a valuable compound for medical research .

Properties

CAS No.

97530-52-4

Molecular Formula

C22H44O3

Molecular Weight

356.6 g/mol

IUPAC Name

17-hydroxydocosanoic acid

InChI

InChI=1S/C22H44O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25)

InChI Key

VJTDLVQCOOQUMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCCCCCCCCCCCCC(=O)O)O

Origin of Product

United States

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